4alpha-Methylfecosterol
4alpha-Methylfecosterol
4alpha-Methylfecosterol is an ergostanoid.
4alpha-Methylfecosterol belongs to the class of organic compounds known as ergosterols and derivatives. These are steroids containing ergosta-5, 7, 22-trien-3beta-ol or a derivative thereof, which is based on the 3beta-hydroxylated ergostane skeleton. Thus, 4alpha-methylfecosterol is considered to be a sterol lipid molecule. 4alpha-Methylfecosterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 4alpha-Methylfecosterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 4alpha-methylfecosterol is primarily located in the membrane (predicted from logP) and cytoplasm.
4alpha-Methylfecosterol belongs to the class of organic compounds known as ergosterols and derivatives. These are steroids containing ergosta-5, 7, 22-trien-3beta-ol or a derivative thereof, which is based on the 3beta-hydroxylated ergostane skeleton. Thus, 4alpha-methylfecosterol is considered to be a sterol lipid molecule. 4alpha-Methylfecosterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 4alpha-Methylfecosterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 4alpha-methylfecosterol is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
17757-07-2
VCID:
VC21057924
InChI:
InChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h18,20-21,23-25,27,30H,3,8-17H2,1-2,4-7H3/t20-,21+,23-,24+,25+,27+,28-,29+/m1/s1
SMILES:
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC(=C)C(C)C)C
Molecular Formula:
C29H48O
Molecular Weight:
412.7 g/mol
4alpha-Methylfecosterol
CAS No.: 17757-07-2
Cat. No.: VC21057924
Molecular Formula: C29H48O
Molecular Weight: 412.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4alpha-Methylfecosterol is an ergostanoid. 4alpha-Methylfecosterol belongs to the class of organic compounds known as ergosterols and derivatives. These are steroids containing ergosta-5, 7, 22-trien-3beta-ol or a derivative thereof, which is based on the 3beta-hydroxylated ergostane skeleton. Thus, 4alpha-methylfecosterol is considered to be a sterol lipid molecule. 4alpha-Methylfecosterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 4alpha-Methylfecosterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 4alpha-methylfecosterol is primarily located in the membrane (predicted from logP) and cytoplasm. |
|---|---|
| CAS No. | 17757-07-2 |
| Molecular Formula | C29H48O |
| Molecular Weight | 412.7 g/mol |
| IUPAC Name | (3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h18,20-21,23-25,27,30H,3,8-17H2,1-2,4-7H3/t20-,21+,23-,24+,25+,27+,28-,29+/m1/s1 |
| Standard InChI Key | QLDNWJOJCDIMKK-XLFBYWHPSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C |
| SMILES | CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC(=C)C(C)C)C |
| Canonical SMILES | CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC(=C)C(C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator